molecular formula C6H8N2O3 B12882577 (S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile

(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile

Cat. No.: B12882577
M. Wt: 156.14 g/mol
InChI Key: YSAAMCRFBKSYCH-YFKPBYRVSA-N
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Description

(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile is a chiral compound with a unique structure that includes an oxazolidinone ring, a hydroxymethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile typically involves the formation of the oxazolidinone ring followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of an amino alcohol with a cyanohydrin under acidic conditions to form the oxazolidinone ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Ethers, esters

Scientific Research Applications

(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazolidinone ring can act as a scaffold for binding to biological targets, while the hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile: The racemic mixture, containing both enantiomers.

    2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)propionitrile: A structurally similar compound with a propionitrile group instead of an acetonitrile group.

Uniqueness

(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-[(5S)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]acetonitrile

InChI

InChI=1S/C6H8N2O3/c7-1-2-8-3-5(4-9)11-6(8)10/h5,9H,2-4H2/t5-/m0/s1

InChI Key

YSAAMCRFBKSYCH-YFKPBYRVSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1CC#N)CO

Canonical SMILES

C1C(OC(=O)N1CC#N)CO

Origin of Product

United States

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